molecular formula C14H19NO3 B13157642 (2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid

(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid

Cat. No.: B13157642
M. Wt: 249.30 g/mol
InChI Key: OPPMQFXQMJPMMZ-LBPRGKRZSA-N
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Description

(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid is an organic compound characterized by its unique structure, which includes an ethylphenyl group attached to a formamido moiety and a methylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid typically involves the following steps:

    Formation of the Ethylphenyl Group: This can be achieved through Friedel-Crafts alkylation, where ethylbenzene is reacted with a formylating agent in the presence of a Lewis acid catalyst.

    Attachment of the Formamido Group: The ethylphenyl group is then reacted with formamide under acidic conditions to form the formamido derivative.

    Formation of the Methylbutanoic Acid Backbone: This involves the reaction of the formamido derivative with a suitable precursor, such as a methylbutanoic acid derivative, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalyst Optimization: Using highly efficient catalysts to speed up the reaction and reduce by-products.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the formamido group or other substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism by which (2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Pathways: Modulation of biochemical pathways, such as those involved in inflammation or pain perception.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethylphenyl group with a formamido moiety and a methylbutanoic acid backbone sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

(2S)-2-[(4-ethylbenzoyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C14H19NO3/c1-4-10-5-7-11(8-6-10)13(16)15-12(9(2)3)14(17)18/h5-9,12H,4H2,1-3H3,(H,15,16)(H,17,18)/t12-/m0/s1

InChI Key

OPPMQFXQMJPMMZ-LBPRGKRZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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